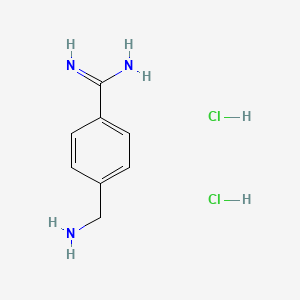

4-Aminomethyl benzamidine dihydrochloride

描述

4-Aminomethyl benzamidine dihydrochloride is a chemical compound with the molecular formula C8H13Cl2N3. It is commonly used in biochemical research as an inhibitor of serine proteases, particularly trypsin. This compound is known for its ability to bind to the active site of enzymes, thereby inhibiting their activity. It is often utilized in studies involving enzyme kinetics and protein purification.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminomethyl benzamidine dihydrochloride typically involves the reaction of benzamidine with formaldehyde and ammonium chloride. The reaction is carried out under acidic conditions to facilitate the formation of the dihydrochloride salt. The general reaction scheme is as follows:

Starting Materials: Benzamidine, formaldehyde, ammonium chloride.

Reaction Conditions: Acidic medium, typically hydrochloric acid.

Procedure: Benzamidine is dissolved in an acidic solution, followed by the addition of formaldehyde and ammonium chloride. The mixture is stirred and heated to promote the reaction. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in batch processes, with careful monitoring of temperature, pH, and reaction time.

化学反应分析

Types of Reactions

4-Aminomethyl benzamidine dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form primary amines.

Substitution: The benzamidine moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Primary amines.

Substitution: Various substituted benzamidine derivatives.

科学研究应用

Serine Protease Inhibition

Mechanism of Action:

4-Aminomethyl benzamidine dihydrochloride acts as a competitive inhibitor for serine proteases, which are enzymes that play critical roles in various physiological processes, including blood coagulation and immune responses. The compound's structure allows it to effectively bind to the active site of these enzymes, thus inhibiting their activity.

Case Studies:

- A study demonstrated that derivatives of benzamidine, including 4-aminomethyl benzamidine, exhibit competitive inhibition against trypsin, plasmin, and thrombin. These findings highlight the compound's potential in therapeutic applications aimed at modulating protease activity in disease states .

- Research has shown that 4-aminobenzamidine derivatives can selectively inhibit fibrinogen receptors, indicating their potential in developing treatments for clotting disorders .

Drug Development

Anticoagulant Properties:

The compound serves as an intermediate in the synthesis of dabigatran etexilate, a novel oral anticoagulant. Dabigatran is widely used for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation . The synthesis pathway involves several steps where 4-aminobenzamidine dihydrochloride is utilized as a key precursor.

Novel Drug Synthesis:

this compound has been employed in synthesizing new classes of drugs targeting various diseases:

- It has been used to develop orally active fibrinogen receptor antagonists based on benzamidines, which have shown promise in clinical settings .

- Additionally, it plays a role in creating selective inhibitors for kallikrein-related peptidase 6 (KLK6), implicated in several malignancies and neurodegenerative diseases. A high-throughput screening identified potent inhibitors derived from this compound .

Biochemical Research

Affinity Chromatography:

The compound has also been utilized in biochemical assays for the purification of serine proteases. Its ability to selectively bind to these enzymes makes it an ideal candidate for developing sorbents used in affinity chromatography .

Molecular Modeling Studies:

Molecular modeling studies involving 4-aminobenzamidine dihydrochloride have provided insights into structure-activity relationships (SAR) that guide the design of more effective protease inhibitors. These studies help refine the understanding of how modifications to the benzamidine structure can enhance potency and selectivity against specific proteases .

Synthesis of Bioactive Compounds

Structural Analogues:

The compound is a precursor for synthesizing various structural analogues that exhibit biological activity against different targets:

- It has been linked to the development of pyrrolo[3,2-c]quinolines, which are structural analogs of topoisomerase inhibitors .

- Research has indicated its use in synthesizing compounds with potential applications in cancer therapy due to their ability to inhibit specific enzyme activities crucial for tumor growth.

作用机制

The mechanism of action of 4-Aminomethyl benzamidine dihydrochloride involves its binding to the active site of serine proteases, such as trypsin. The compound mimics the natural substrate of the enzyme, allowing it to bind tightly to the active site. This binding inhibits the enzyme’s activity by preventing the substrate from accessing the active site. The molecular targets include serine proteases, and the pathways involved are those related to enzyme inhibition and protein degradation.

相似化合物的比较

Similar Compounds

Benzamidine: A simpler analog that also inhibits serine proteases.

4-Aminobenzamidine: Similar structure but lacks the aminomethyl group.

4-Aminomethyl benzamidine: Similar but without the dihydrochloride salt form.

Uniqueness

4-Aminomethyl benzamidine dihydrochloride is unique due to its enhanced binding affinity and specificity for serine proteases compared to its analogs. The presence of the aminomethyl group and the dihydrochloride salt form contribute to its increased solubility and stability, making it a more effective inhibitor in biochemical assays.

生物活性

4-Aminomethyl benzamidine dihydrochloride (AMBH) is a synthetic compound primarily recognized for its role as an inhibitor of serine proteases, particularly trypsin. Its molecular formula is C₈H₁₃Cl₂N₃, and it has gained attention in various fields including biochemistry, pharmacology, and virology due to its biological activity and potential therapeutic applications.

The biological activity of AMBH is largely attributed to its ability to bind to the active site of serine proteases. By mimicking the natural substrate, AMBH effectively inhibits enzyme activity, preventing substrate access and subsequent proteolytic activity. This mechanism has been extensively studied in relation to trypsin and other serine proteases, where AMBH demonstrates significant binding affinity and specificity.

Biological Applications

AMBH has been investigated for various applications, including:

- Enzyme Inhibition : Primarily used as an inhibitor in enzyme kinetics studies, especially in assays involving trypsin and other serine proteases.

- Antiviral Activity : Recent studies have identified AMBH-based compounds as potent inhibitors of Ebola virus entry, demonstrating effective inhibition against both Ebola and Marburg viruses with EC₅₀ values less than 10 μM .

- Protein Purification : Utilized in biochemical research for protein purification processes due to its specific inhibitory properties.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of AMBH has revealed insights into its binding interactions with target enzymes. Modifications to the compound's structure have been shown to enhance or diminish its inhibitory potency. For instance, variations in the amide portion or aromatic region can significantly affect selectivity and effectiveness against specific viral strains .

Comparative Binding Affinity

AMBH exhibits a competitive inhibition profile against various serine proteases. Below is a summary of its binding affinities compared to other related compounds:

| Compound | Ki (nM) | Target Enzyme |

|---|---|---|

| 4-Aminomethyl benzamidine | 0.81 | Furin |

| Benzamidine | 5.0 | Trypsin |

| 4-Aminobenzamidine | 12.0 | Thrombin |

| AMBH Derivative (CBS1118) | <10 | Ebola Virus Entry |

This table highlights the superior binding affinity of AMBH compared to simpler analogs, making it a valuable candidate for further research and development .

Case Studies

- Ebola Virus Inhibition : A study demonstrated that AMBH derivatives could inhibit the entry of the Ebola virus into Vero cells effectively. The compound CBS1118 was particularly noted for its low EC₅₀ values, indicating strong antiviral potential .

- Furin Inhibition : Another investigation reported that AMBH showed a Ki value of 0.81 nM for furin inhibition, suggesting its applicability in controlling viral infections that rely on furin-mediated cleavage for activation .

- Protease Inhibition in Clinical Applications : Research has indicated that AMBH can inhibit trypsin-like serine proteases involved in various physiological processes, providing insights into its potential therapeutic roles in conditions associated with dysregulated protease activity .

属性

IUPAC Name |

4-(aminomethyl)benzenecarboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.2ClH/c9-5-6-1-3-7(4-2-6)8(10)11;;/h1-4H,5,9H2,(H3,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQHJODNUJKHBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217313-79-6 | |

| Record name | 217313-79-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。